![molecular formula C17H16O3 B6286150 (2E)-1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 590401-41-5](/img/structure/B6286150.png)
(2E)-1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
Organic compounds like this one are usually described by their molecular formula, structure, and functional groups. The compound you mentioned is a type of chalcone, which is an aromatic ketone that forms the central core for a variety of important biological compounds .
Synthesis Analysis
The synthesis of such compounds typically involves the condensation of a ketone with an aldehyde in the presence of a base, a reaction known as the Claisen-Schmidt condensation .Molecular Structure Analysis
The molecular structure of organic compounds is often determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of a compound like this would depend on the functional groups present. Chalcones are known to undergo a variety of reactions, including cyclization and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental methods .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-14-10-7-13(8-11-14)9-12-16(18)15-5-3-4-6-17(15)20-2/h3-12H,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDVVTWPVUEKTQ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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